![molecular formula C20H19ClN4O3 B2519734 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine CAS No. 2034523-55-0](/img/structure/B2519734.png)
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a 2-chlorophenyl group, a methyl-oxazole moiety, and a methylpyrimidine unit linked through a pyrrolidinyl spacer. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are related to those found in the research discussed in the papers.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, including the formation of heterocyclic rings and the introduction of various functional groups. For instance, the synthesis of triazole derivatives with chlorophenyl groups has been reported, where multicomponent reactions are employed to create the desired structures . Similarly, the synthesis of pyrrolidinone derivatives from chlorinated precursors has been described, which could be relevant to the synthesis of the pyrrolidinyl portion of the target compound . These methods could potentially be adapted to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds, such as chlorophenyl pyrrolidinones, has been characterized by X-ray crystallography, revealing planar rings and specific conformations of the pyrrolidine ring . The crystal structures of isomeric quinolines with dichlorophenyl and oxazolopyridinyl motifs have also been determined, highlighting the importance of non-covalent interactions in the solid state . These findings provide insight into the possible conformational preferences and solid-state packing of the compound .
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing heterocycles can be quite diverse. For example, chlorophenyl triazoles have been shown to undergo further chemical transformations, such as reduction reactions to yield new derivatives . The presence of reactive sites in the compound, such as the oxazole and pyrimidine rings, suggests that it may participate in various chemical reactions, potentially leading to a wide array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of chlorophenyl groups can influence the electronic properties and contribute to the overall lipophilicity of the molecule . The heterocyclic components, such as the oxazole and pyrimidine rings, are likely to affect the compound's stability, acidity, and potential for hydrogen bonding . The crystal structure analysis of similar compounds provides valuable information about the molecular conformation and potential intermolecular interactions, which can impact the compound's solubility and crystallinity .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and antimicrobial evaluation of pyrimidine derivatives, including those similar to the compound , have been a subject of study. These compounds are synthesized through reactions involving chlorophenyl and methylpyrimidine components, aiming to explore their potential antimicrobial activity against a range of bacteria. The structural characterization involves various spectroanalytical techniques, providing insights into their chemical properties and potential biological activities (Abdelghani, Said, Assy, & Hamid, 2017).
Antimicrobial and Anticancer Properties
Research has focused on the development of novel biologically potent heterocyclic compounds that incorporate the chlorophenyl and methylpyrimidine moieties. These compounds have been evaluated for their anticancer activity against various cancer cell lines and have shown promising results. Additionally, their in vitro antibacterial and antifungal activities have been documented, highlighting their potential as pharmaceutical agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies have been employed to explore the interaction between synthesized compounds, including those related to the compound , and various biological targets. These studies aim to predict the binding affinity and mode of action, which are crucial for drug design and development. This approach has been particularly useful in identifying compounds with potential antimicrobial and anticancer properties (Sakhno, Desenko, Shishkina, Shishkin, Musatov, & Chebanov, 2011).
Antioxidant Activities
The evaluation of antioxidant activities of synthesized compounds featuring chlorophenyl and methylpyrimidine structures has been conducted. These studies involve assessing the compounds' ability to scavenge free radicals and protect against oxidative stress, which is related to various chronic diseases and aging processes. Such research highlights the potential therapeutic applications of these compounds as antioxidants (El-Moneim, El‐Deen, & El-Fattah, 2011).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-18(19(24-28-12)15-5-3-4-6-16(15)21)20(26)25-10-8-14(11-25)27-17-7-9-22-13(2)23-17/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHHGJQDRMBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

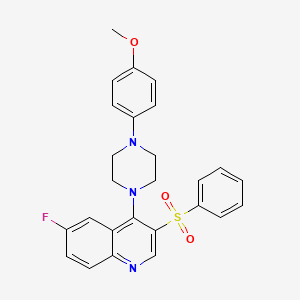
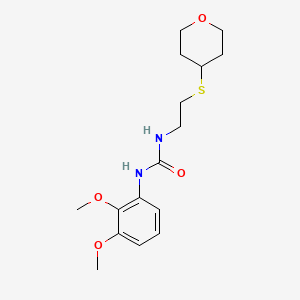
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
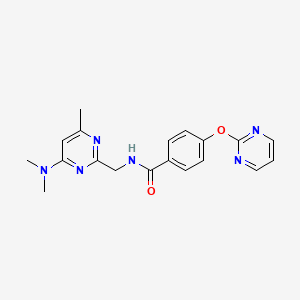
![3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide](/img/structure/B2519660.png)
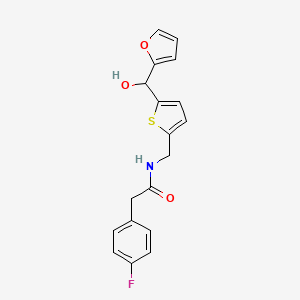
![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2519665.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2519670.png)
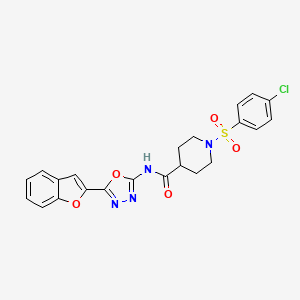
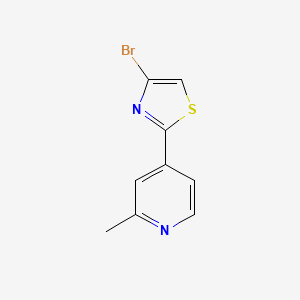
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519674.png)